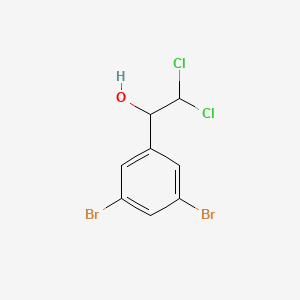
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is an organic compound with the molecular formula C8H6Br2Cl2O It is characterized by the presence of two chlorine atoms and two bromine atoms attached to a phenyl ring, along with a hydroxyl group attached to an ethyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol typically involves the reaction of 3,5-dibromobenzaldehyde with chloroform in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to moderate heating
Solvent: Aqueous or organic solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or thiolates in the presence of a suitable solvent.
Major Products
Oxidation: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)acetone.
Reduction: Formation of 2,2-dichloro-1-(3,5-dibromophenyl)ethane.
Substitution: Formation of 2,2-dichloro-1-(3,5-diaminophenyl)ethanol or 2,2-dichloro-1-(3,5-dithiophenyl)ethanol.
科学研究应用
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is not well-documented. its effects are likely mediated through interactions with cellular components such as enzymes or receptors. The presence of halogen atoms may enhance its ability to penetrate cell membranes and interact with intracellular targets.
相似化合物的比较
Similar Compounds
- 2,2-Dichloro-1-(2,5-dibromophenyl)ethanol
- 2,2-Dichloro-1-(4-bromophenyl)ethanol
- 2,2-Dichloro-1-(3,4-dibromophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3,5-dibromophenyl)ethanol is unique due to the specific positioning of the bromine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and bromine atoms also contributes to its distinct properties compared to other similar compounds.
属性
分子式 |
C8H6Br2Cl2O |
|---|---|
分子量 |
348.84 g/mol |
IUPAC 名称 |
2,2-dichloro-1-(3,5-dibromophenyl)ethanol |
InChI |
InChI=1S/C8H6Br2Cl2O/c9-5-1-4(2-6(10)3-5)7(13)8(11)12/h1-3,7-8,13H |
InChI 键 |
YDIDEIYHHZYDTH-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1Br)Br)C(C(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


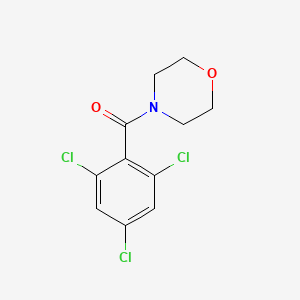

![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)

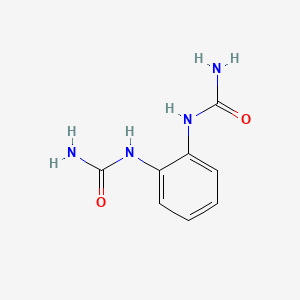
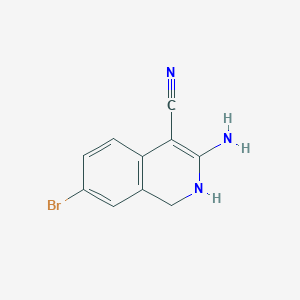
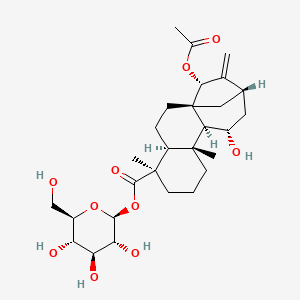
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)
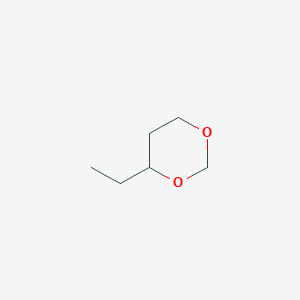
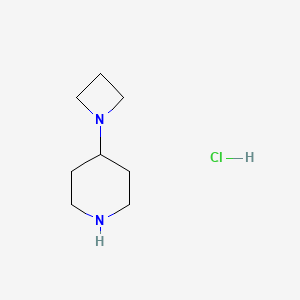

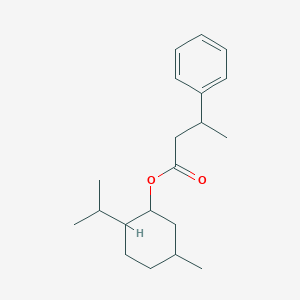
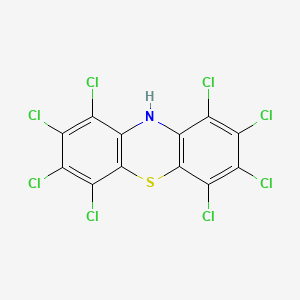
![[(4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (2E,4E)-deca-2,4-dienoate](/img/structure/B14759156.png)
